molecular formula C11H18 B8810510 5-Cyclohexyl-1-pentyne CAS No. 5963-75-7

5-Cyclohexyl-1-pentyne

Cat. No.: B8810510
CAS No.: 5963-75-7
M. Wt: 150.26 g/mol
InChI Key: RZBWOCFHDCCGNK-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1-pentyne is a useful research compound. Its molecular formula is C11H18 and its molecular weight is 150.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5963-75-7

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

pent-4-ynylcyclohexane

InChI

InChI=1S/C11H18/c1-2-3-5-8-11-9-6-4-7-10-11/h1,11H,3-10H2

InChI Key

RZBWOCFHDCCGNK-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC1CCCCC1

Origin of Product

United States

Significance of Terminal Alkynes in Chemical Synthesis and Methodology Development

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in organic synthesis. numberanalytics.comsioc-journal.cn Their importance stems from the unique chemical properties imparted by the sp-hybridized carbons of the triple bond.

The hydrogen atom attached to the terminal sp-hybridized carbon is notably acidic compared to hydrogens on sp2 (alkene) or sp3 (alkane) hybridized carbons. numberanalytics.comnumberanalytics.comyoutube.com This acidity allows for its easy removal by a strong base to form a potent nucleophile known as an acetylide or alkynide ion. youtube.com This reactivity is a cornerstone of many carbon-carbon bond-forming reactions, enabling the extension of carbon chains and the construction of more complex molecular architectures. masterorganicchemistry.com

Furthermore, the triple bond itself is a high-energy, reactive functional group. It can readily undergo a wide variety of chemical transformations, including:

Addition Reactions: Similar to alkenes, alkynes undergo electrophilic addition, but the presence of two π-bonds allows for single or double addition. numberanalytics.com

Reduction: Alkynes can be fully reduced to alkanes or partially reduced to form either cis- or trans-alkenes, depending on the reagents used. masterorganicchemistry.com

Cycloaddition Reactions: Alkynes are valuable partners in cycloaddition reactions, providing a direct route to cyclic and aromatic compounds. numberanalytics.com

This versatility makes terminal alkynes a "blank canvas" for synthetic chemists, serving as versatile intermediates that can be transformed into a vast array of other functional groups. numberanalytics.commasterorganicchemistry.com

PropertyAlkynes (Terminal)AlkenesAlkanes
General Formula CnH2n-2CnH2nCnH2n+2
Hybridization spsp2sp3
Geometry LinearTrigonal PlanarTetrahedral
C-H Acidity (approx. pKa) 2544>50
Reactivity HighHighLow

Role of the Cyclohexyl Moiety in Structure Reactivity Relationships

The cyclohexyl group is a six-membered saturated carbon ring that significantly influences a molecule's physical and chemical properties. fiveable.me Its primary contributions to the structure and reactivity of a molecule like 5-Cyclohexyl-1-pentyne include:

Steric Hindrance: The bulky nature of the cyclohexyl ring can sterically hinder reactions at or near its point of attachment. This can influence regioselectivity and stereoselectivity in chemical transformations.

Lipophilicity: The nonpolar, hydrocarbon nature of the cyclohexyl group increases the lipophilicity (hydrophobicity) of a molecule. This affects its solubility, with increased solubility in non-polar organic solvents and decreased solubility in polar solvents. solubilityofthings.com

Conformational Isomerism: The cyclohexyl ring is not planar and exists predominantly in a stable "chair" conformation to minimize steric and torsional strain. fiveable.meacs.org It can also exist in higher-energy "boat" and "twist-boat" conformations. fiveable.me The specific conformation can affect the reactivity of the molecule by altering the spatial arrangement of atoms and the accessibility of reactive sites. fiveable.mersc.org For instance, the orientation of substituents as either axial or equatorial can dictate the outcome of certain reactions. rsc.org Studies on cyclohexyl radicals have shown that different conformations can lead to distinct reaction pathways and products. rsc.org

The presence of the cyclohexyl group can also serve as a reactive handle under certain catalytic conditions. For example, research has shown that cyclohexyl groups can be dehydrogenated on platinum surfaces to form cyclohexene (B86901) and subsequently benzene. acs.org

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H18 stenutz.eu
Molecular Weight 150.26 g/mol stenutz.eu
Boiling Point 202 °C stenutz.eu
Density 0.846 g/mL stenutz.eu
Refractive Index 1.463 stenutz.eu
SMILES C#CCCCC1CCCCC1 stenutz.eu
InChI Key RZBWOCFHDCCGNK-UHFFFAOYSA-N stenutz.eu

Catalytic Applications and Development with 5 Cyclohexyl 1 Pentyne

Development of Catalytic Systems for Alkyne Transformations

The reactivity of the terminal alkyne in 5-cyclohexyl-1-pentyne makes it a key starting material for a variety of catalytic transformations. Research has focused on developing efficient catalytic systems to control the outcome of these reactions, leading to the selective formation of desired products.

The selective hydrogenation of alkynes to alkenes is a critical transformation in organic synthesis. chinesechemsoc.org Transition metal catalysts, particularly those based on palladium, platinum, and nickel, are commonly employed for this purpose. libretexts.org The hydrogenation of this compound can yield either the corresponding alkene (5-cyclohexyl-1-pentene) or the fully saturated alkane (cyclohexylpentane), depending on the catalyst and reaction conditions.

The mechanism of catalytic hydrogenation on a metal surface generally involves the adsorption of the alkyne and hydrogen gas. masterorganicchemistry.com The H-H bond is cleaved, and hydrogen atoms are transferred to the alkyne, typically with syn-addition, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org The choice of catalyst and support can significantly influence the selectivity of the reaction. For instance, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is famously used for the stereoselective synthesis of cis-alkenes from alkynes. While specific studies on this compound are not extensively detailed in the provided results, the general principles of alkyne hydrogenation are directly applicable.

Catalyst SystemProduct(s)Key Features
Palladium on Carbon (Pd/C)5-Cyclohexyl-1-pentene (B3145387), CyclohexylpentaneHighly active, can lead to over-reduction to the alkane. masterorganicchemistry.com
Platinum (PtO₂)5-Cyclohexyl-1-pentene, CyclohexylpentaneEffective catalyst for hydrogenation. libretexts.org
Nickel (Raney Ni)5-Cyclohexyl-1-pentene, CyclohexylpentaneA cost-effective alternative to precious metal catalysts. libretexts.orggoogle.com
Lindlar's Catalystcis-5-Cyclohexyl-1-pentenePoisoned catalyst to prevent over-reduction and achieve stereoselectivity.
Ni@Y (Nickel in faujasite zeolite)AlkenesExhibits high selectivity for alkyne hydrogenation and follows a homogeneous-like associative mechanism. chinesechemsoc.org

This table represents generalized outcomes based on established principles of alkyne hydrogenation, as specific data for this compound was not available in the search results.

Catalytic cycloisomerization reactions transform linear alkynes into cyclic compounds. These reactions are atom-economical and can generate complex molecular architectures from simple starting materials. Nickel-catalyzed cycloisomerization of dienes and enynes has been a subject of study. nsf.govresearchgate.net For a molecule like this compound, intramolecular cyclization is not feasible due to the lack of a second unsaturated group. However, it can participate in intermolecular cyclization reactions.

For instance, nickel hydride complexes have been shown to catalyze the cycloisomerization of dienes like 1,5-cyclooctadiene. nsf.gov While not directly involving this compound, these studies highlight the potential of transition metal catalysts to facilitate complex C-C bond formations. Rhodium-catalyzed Pauson-Khand type reactions, which involve an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, are another example of powerful cyclization methods. acs.org The bulky cyclohexyl group in this compound could influence the regioselectivity and stereoselectivity of such reactions.

Cross-coupling reactions are fundamental transformations in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used. thermofisher.com this compound, as a terminal alkyne, is a suitable substrate for Sonogashira coupling, where it would be coupled with an aryl or vinyl halide to form a disubstituted alkyne.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Negishi couplings), and reductive elimination. thermofisher.com The nature of the catalyst, ligands, and reaction conditions can be tuned to optimize the yield and selectivity of the desired product. While specific examples involving this compound were not found, its participation in such reactions is highly probable given its structure.

Cross-Coupling ReactionPotential Coupling PartnerPotential Product
Sonogashira CouplingAryl/Vinyl HalideAryl/Vinyl-substituted alkyne
Suzuki-Miyaura CouplingOrganoboron reagent (after hydroboration of the alkyne)Substituted alkene
Negishi CouplingOrganozinc reagentSubstituted alkene or alkyne
Heck CouplingAlkeneDienyne derivative

This table illustrates the potential applications of this compound in common cross-coupling reactions based on its chemical structure.

The oxidation of substrates containing cyclohexyl groups is of industrial importance, for instance, in the production of adipic acid from cyclohexane (B81311) for nylon synthesis. mdpi.com While direct oxidative catalysis on the alkyne moiety of this compound is less common, the cyclohexyl group can be a target for oxidation. Catalytic systems for the oxidation of cyclohexane often involve transition metals and can produce cyclohexanol (B46403) and cyclohexanone (B45756). mdpi.comresearchgate.netresearchgate.net

Ruthenium has been investigated as a catalyst for the partial oxidation of alkanes, potentially yielding alcohols and ketones. acs.orgcardiff.ac.uk The oxidation can proceed through the formation of a metal-oxo species that then reacts with the C-H bonds of the alkane. In the case of this compound, selective oxidation of the cyclohexyl ring without affecting the alkyne would be a significant challenge.

Cross-Coupling Reactions Involving this compound

Heterogeneous Catalysis Studies

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and reusability. unil.ch

The design of solid catalysts for alkyne transformations focuses on achieving high activity, selectivity, and stability. researchgate.net Key characteristics of a solid catalyst include its chemical composition, surface area, porosity, and the nature of the active sites. unil.ch For the hydrogenation of alkynes, supported metal nanoparticles are commonly used. unil.ch The support material, such as alumina (B75360), silica (B1680970), or carbon, can influence the catalytic performance through metal-support interactions. unil.chunil.ch

Characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and infrared (IR) spectroscopy are crucial for understanding the structure and properties of these solid catalysts. researchgate.net For instance, in the context of alkyne hydrogenation, the size and shape of the metal nanoparticles can affect the selectivity towards the desired alkene. unil.ch The design of catalysts with well-defined active sites, such as single-atom catalysts, is an active area of research aimed at maximizing efficiency and selectivity. acs.org

Catalyst Design FeatureInfluence on CatalysisExample Application
Metal Nanoparticle Size/ShapeAffects activity and selectivity. unil.chSelective hydrogenation of alkynes.
Support MaterialInfluences metal dispersion and metal-support interactions. unil.chPalladium on various supports for hydrogenation.
Porosity (Microporous/Mesoporous)Controls access of reactants to active sites. researchgate.netShape-selective catalysis.
Single-Atom CatalystsMaximizes atom efficiency and can offer unique reactivity. acs.orgDoping of ceria with Ni for selective hydrogenation. acs.org

Surface Adsorption and Desorption Phenomena

The interaction of terminal alkynes with catalyst surfaces is a foundational aspect of heterogeneous catalysis, governing reaction pathways and efficiency. While specific studies on this compound are limited, research on analogous C5 hydrocarbons, such as 1-pentyne (B49018) and 1-pentene (B89616), on alumina supports provides significant insight. cam.ac.uk The adsorption process involves a complex interplay between the alkyne's functional group and the catalyst's surface sites.

Investigations using techniques like Nuclear Magnetic Resonance (NMR) relaxometry and Temperature Programmed Desorption (TPD) have elucidated the energies of adsorption and desorption for related molecules. For instance, 1-pentyne exhibits a strong interaction with θ-Al2O3, with an adsorption energy of 94 kJ mol⁻¹, significantly higher than that of 1-pentene (46 kJ mol⁻¹). cam.ac.uk This highlights the pivotal role of the carbon-carbon triple bond in binding to the surface. The desorption energies for C5 hydrocarbons from alumina are generally in the range of 85–130 kJ mol⁻¹. cam.ac.uk

For this compound, the presence of the bulky cyclohexyl group is expected to introduce considerable steric hindrance, influencing its adsorption geometry. Unlike the linear chain of 1-pentyne, the cyclohexyl moiety would likely limit the molecule's ability to lie flat on the catalyst surface, potentially affecting the interaction of the pentyne backbone and the accessibility of the triple bond to active sites.

Co-adsorption studies, where a primary adsorbate like 1-pentene is introduced to a surface pre-covered with molecules like cyclohexane or benzene, show that the interaction strength of the primary adsorbate is altered. rsc.org This is relevant for understanding how catalyst surfaces behave in complex reaction environments where multiple species compete for active sites. rsc.org

Table 1: Adsorption and Desorption Data for C5 Hydrocarbons on θ-Alumina

CompoundAdsorption Energy (kJ mol⁻¹)Desorption Energy Range (kJ mol⁻¹)Key Interaction Site
1-Pentyne9485 - 130C≡C Triple Bond
1-Pentene4685 - 130C=C Double Bond

Comparative adsorption data for 1-pentyne and 1-pentene on θ-Al2O3 surfaces, illustrating the stronger binding of the alkyne. Data sourced from studies on C5 analogs. cam.ac.uk

Homogeneous Catalysis Investigations

In solution-phase reactions, this compound serves as a prototypical terminal alkyne, a class of substrates that has been central to the development of a vast array of transformations facilitated by transition metal complexes.

Ligand Design and Catalyst Optimization for Solution-Phase Reactions

The outcome of homogeneous catalytic reactions involving terminal alkynes is profoundly influenced by the design of ligands coordinated to the metal center. numberanalytics.com Ligands modulate the steric and electronic properties of the catalyst, which in turn dictates activity, regioselectivity, and stereoselectivity. rsc.org For a substrate like this compound, with its significant steric bulk, the choice of ligand is critical.

Bulky ligands, such as certain phosphines or N-heterocyclic carbenes (NHCs), can be employed to create a specific coordination environment around the metal, limiting the substrate's access to the active site and thereby enhancing selectivity. numberanalytics.comresearchgate.net For example, in dimerization reactions of terminal alkynes, the use of sterically demanding diphosphine ligands on ruthenium catalysts has been shown to selectively produce head-to-head dimers. researchgate.net Conversely, switching the ligand can sometimes reverse the regioselectivity of a reaction. nih.gov

In copper-catalyzed reactions, the choice between phosphine (B1218219) and NHC ligands can divert the reaction down entirely different pathways. chinesechemsoc.org For instance, in certain carbonylation reactions, an NHC ligand might promote a reaction with an alcohol's O-H bond, whereas a phosphine ligand under similar conditions could facilitate a C-H insertion. chinesechemsoc.org This highlights the power of ligand design to control the reactivity of key intermediates formed from the alkyne substrate. The optimization of reaction conditions, including the choice of catalyst precursor, solvent, and additives, is performed in concert with ligand selection to achieve the desired transformation with high efficiency and selectivity. nih.gov

Table 2: Influence of Ligand Type on Catalytic Reactions of Terminal Alkynes

Metal CatalystLigand TypeObserved Effect on Terminal Alkyne ReactionsReference Principle
RutheniumBulky Diphosphines (e.g., DiPPF)Promotes selective head-to-head dimerization. researchgate.net
NickelP(o-tol)₃ vs. PBu₃Controls selectivity between cycloaddition and alkenylative cyclization products. acs.org
CopperNHC vs. PhosphineDirects reactivity of carbene intermediates toward different reaction pathways (e.g., O-H vs. C-H insertion). chinesechemsoc.org
PalladiumVarious PhosphinesInfluences regioselectivity (Markovnikov vs. anti-Markovnikov) in hydrothiolation. d-nb.info

Examples of how ligand selection controls the outcome of reactions involving terminal alkynes. These principles are applicable to tailoring the reactivity of this compound.

Role of Metal Centers in Alkyne Activation

The activation of the C-H bond and the π-system of the triple bond in terminal alkynes like this compound is the primary role of the transition metal center. rsc.org The nature of the metal itself is a key determinant of the reaction pathway. rsc.org

Common modes of activation include:

π-Complexation: Lewis acidic metal centers, such as Ag(I) or Au(I), can coordinate to the electron-rich triple bond, activating it for nucleophilic attack. nih.gov This is a common first step in many catalytic cycles.

Oxidative Addition/C-H Activation: Many transition metals, including palladium, rhodium, and ruthenium, can cleave the terminal C(sp)-H bond to form a metal-acetylide intermediate. nih.govresearchgate.net This species is a potent nucleophile and a key intermediate in fundamental reactions like Sonogashira coupling.

Vinylidene Formation: Under certain conditions, a terminal alkyne can rearrange upon coordination to a metal center to form a metal-vinylidene complex. acs.org This intermediate has a distinct reactivity pattern and is often invoked in mechanisms for alkyne hydration and hydroamination. nih.govacs.org

The choice of metal dictates the type of transformation. Palladium is widely used for cross-coupling reactions, while rhodium and ruthenium are often employed for various hydrofunctionalization and annulation reactions. nih.govrsc.org Copper is a versatile catalyst for both oxidative couplings (Glaser-Hay) and cycloadditions (CuAAC). nih.gov The high reactivity of silver(I) is attributed to its strong π-Lewis acidic and carbophilic character, allowing it to selectively activate C≡C bonds. nih.gov

Table 3: Role of Different Metal Centers in Terminal Alkyne Activation

Metal CenterPrimary Role / Activation ModeTypical Reactions
Palladium (Pd)C-H Activation, Oxidative AdditionCross-coupling (Sonogashira), Carbonylation nih.govd-nb.info
Rhodium (Rh)C-H Activation, HydrometallationDimerization, Annulation, Hydroamination nih.govresearchgate.net
Ruthenium (Ru)Vinylidene Formation, C-H ActivationHydroamidation, Annulation, Metathesis rsc.orgresearchgate.netrsc.org
Copper (Cu)C-H Activation (forms Cu-acetylide)Oxidative Coupling (Glaser), Cycloaddition (CuAAC) nih.govrsc.org
Silver (Ag)π-ActivationHydroazidation, Cycloisomerization nih.gov
Gold (Au)π-ActivationAlkyne Oxidation, Cycloisomerization nih.gov

A summary of common transition metals used to catalyze reactions of terminal alkynes and their principal modes of activation.

Mechanistic Insights into Catalytic Cycles via Experimental and Computational Approaches

Understanding the detailed step-by-step mechanism of a catalytic cycle is crucial for reaction optimization and the development of new catalysts. numberanalytics.com A combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational methods (primarily Density Functional Theory, DFT) has been instrumental in elucidating the complex pathways of terminal alkyne reactions. nih.govrsc.org

A representative catalytic cycle, such as a ruthenium-catalyzed hydroamidation, can be broken down into several elementary steps: (a) oxidative addition, (b) alkyne coordination, (c) alkyne insertion, (d) vinyl-vinylidene rearrangement, (e) nucleophilic transfer, and finally (f) reductive elimination to release the product and regenerate the catalyst. rsc.org

Computational studies are particularly powerful for mapping the potential energy surface of a reaction, identifying transition states, and rationalizing observed selectivities. acs.orgbyu.edu For example, DFT calculations on the ruthenium-catalyzed hydroamidation of 1-hexyne (B1330390) (a close analog of this compound) explained why different phosphine ligands lead to opposite stereochemical outcomes (E vs. Z enamides). rsc.org The calculations revealed that steric repulsion between the ligand and the substrate in the nucleophilic transfer step is the selectivity-determining factor. The free energy difference between the two competing pathways was calculated to be in excellent agreement with experimental findings. rsc.org Such insights, derived from model systems, are invaluable for predicting the behavior of more complex substrates like this compound.

Table 4: Calculated Free Energy Barriers (ΔG‡) for Stereodetermining Step in a Model Ru-Catalyzed Hydroamidation

LigandPathwayProduct StereochemistryRelative ΔG‡ (kcal mol⁻¹)Favored Product
P(nBu)₃Pathway A (anti)E-enamide0.0E (by 4.8 kcal mol⁻¹)
Pathway B (syn)Z-enamide+4.8
dcypmPathway A (anti)E-enamide+7.0Z (by 7.0 kcal mol⁻¹)
Pathway B (syn)Z-enamide0.0

DFT calculations for the nucleophilic transfer step in the hydroamidation of 1-hexyne, showing how ligand choice (P(nBu)₃ vs. dcypm) inverts the reaction's stereoselectivity. Data from computational studies. rsc.org

Theoretical and Computational Chemistry Approaches to 5 Cyclohexyl 1 Pentyne

Quantum Chemical Calculations of 5-Cyclohexyl-1-pentyne

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of a molecule like this compound from first principles. These ab initio and density functional theory (DFT) methods can provide detailed insights into its behavior at the atomic level.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of this compound would involve mapping its molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals are critical in predicting the molecule's reactivity. The HOMO would likely be localized on the π-system of the carbon-carbon triple bond, indicating its nucleophilic character. The LUMO, conversely, would represent the region susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis would further dissect the bonding, providing information on hybridization, bond orders, and atomic charges. This would quantify the sp-hybridization of the acetylenic carbons and the sp3-hybridization of the carbons in the cyclohexyl ring and the propyl chain. The analysis would also reveal any hyperconjugative interactions that contribute to the molecule's stability.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound arises from the rotation around the single bonds of the pentyl chain and the chair-boat interconversion of the cyclohexyl ring. A computational conformational analysis would involve systematically rotating the dihedral angles connecting the cyclohexyl ring to the pentyne chain and mapping the potential energy surface.

This process would identify the global minimum energy conformation, representing the most stable structure, as well as other local minima and the transition states that connect them. The energy differences between these conformers would be calculated to determine their relative populations at a given temperature. It is expected that the most stable conformer would have the bulky cyclohexyl group oriented to minimize steric hindrance with the linear pentyne moiety.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (°)*Relative Energy (kcal/mol)
Anti (Global Minimum)1800.00
Gauche 1601.2
Gauche 2-601.2
Eclipsed (Transition State)04.5

*Refers to the key dihedral angle between the cyclohexyl ring and the propyl chain. Data is hypothetical and for illustrative purposes.

Vibrational Spectroscopy Predictions

Theoretical vibrational spectroscopy is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be predicted.

For this compound, the most characteristic predicted peaks would be the C≡C stretch of the alkyne group, typically appearing around 2100-2140 cm⁻¹, and the ≡C-H stretch, expected near 3300 cm⁻¹. The calculations would also predict the various C-H and C-C stretching and bending modes of the cyclohexyl and pentyl groups. Comparing these predicted spectra with experimental data can help confirm the structure and identify the presence of specific conformers.

Reaction Pathway and Transition State Modeling

Computational chemistry allows for the exploration of potential reaction mechanisms involving this compound, providing insights into reactivity and selectivity.

Energy Barriers and Reaction Intermediates for this compound Transformations

Modeling a reaction, such as the hydration or hydroboration of the alkyne, would involve identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. The structures of transition states, which represent the highest energy point along the reaction coordinate, are located and characterized by having exactly one imaginary frequency.

The calculated energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. For example, in a gold-catalyzed reaction, computational studies could model the coordination of the alkyne to the metal center, subsequent nucleophilic attack, and the formation of intermediates like a gold vinylidene.

Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound

Reaction StepSpeciesRelative Free Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate-5.8
4Transition State 2+9.1
5Products-20.5

Data is hypothetical and for illustrative purposes.

Comparison with Analogous Cyclic and Acyclic Systems

To understand the role of the cyclohexyl group, computational studies would compare the reaction pathways of this compound with those of simpler terminal alkynes, such as 1-heptyne (B1330384) (acyclic) or 5-cyclopentyl-1-pentyne (smaller cyclic group). Such comparative analysis helps to isolate the steric and electronic effects of the bulky cyclohexyl substituent.

For instance, the steric bulk of the cyclohexyl group may influence the regioselectivity of a reaction by shielding one face of the alkyne. It could also affect the stability of reaction intermediates and transition states, thereby altering reaction rates and product distributions compared to less sterically hindered analogs. By quantifying these differences in activation energies and reaction energies, a clear picture of the substituent's role can be established.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational behavior of this molecule can be inferred from studies on analogous systems, such as long-chain alkanes and molecules featuring cyclohexyl moieties. nih.govresearchgate.net MD simulations provide a powerful tool to understand the dynamic nature of such molecules, offering insights into their structural flexibility, conformational preferences, and intermolecular interactions.

An accurate description of the conformational landscape of drug-like molecules is often a crucial prerequisite for a comprehensive understanding of their behavior. mdpi.com For a molecule like this compound, MD simulations would typically investigate the conformational equilibrium of the cyclohexane (B81311) ring and the flexibility of the pentyne side chain. The cyclohexane ring is well-known to adopt a chair conformation as its most stable form, and computational studies on substituted cyclohexanes have extensively explored the energetic penalties associated with axial versus equatorial positioning of substituents. sapub.org In the case of this compound, the pentyne group is a flexible substituent, and its preferred orientation relative to the ring could be determined through conformational analysis and energy calculations.

MD simulations of long-chain alkyl sulfonates and alkylsilanes have demonstrated that the dynamics of the hydrocarbon chain are significantly influenced by factors like temperature and the surrounding environment. nih.govresearchgate.net Similarly, the pentyne chain in this compound would exhibit a range of torsional motions and bending vibrations, which can be characterized by analyzing the trajectories generated during an MD simulation.

The setup for a typical MD simulation of a small organic molecule like this compound would involve several key parameters. A suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations) or COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), would be chosen to describe the interatomic interactions. uoa.gracs.org The simulation would be performed in a periodic box, often filled with a solvent to mimic solution-phase behavior. The system would be equilibrated to the desired temperature and pressure before a production run is initiated to collect data for analysis.

Table 1: Representative Parameters for Molecular Dynamics Simulations of Organic Molecules

ParameterDescriptionTypical Values for Similar Systems
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.OPLS-AA, COMPASS, AMBER, GROMOS uoa.gracs.org
Simulation Software Programs used to perform the numerical integration of the equations of motion.GROMACS, AMBER, Desmond, NAMD nih.govuoa.gr
Ensemble The statistical ensemble that the simulation samples from (e.g., NVT, NPT).NPT (constant number of particles, pressure, and temperature)
Temperature The temperature at which the simulation is run.298 K (room temperature) or other relevant temperatures researchgate.net
Pressure The pressure at which the simulation is run (for NPT ensemble).1 atm
Simulation Time The total length of the simulation.Nanoseconds (ns) to microseconds (µs) nih.gov
Time Step The interval between successive evaluations of the forces and positions.1-2 femtoseconds (fs)
Solvent The medium in which the molecule is simulated.Water, hexane, or other organic solvents uq.edu.au

Microkinetic Modeling in Catalytic Systems involving this compound

Microkinetic modeling is a powerful computational technique used to develop a fundamental understanding of catalytic reactions by considering the elementary reaction steps involved. While specific microkinetic models for reactions involving this compound are not readily found in the literature, extensive research on the hydrogenation of other alkynes, such as acetylene (B1199291) and 1-pentyne (B49018), provides a solid foundation for postulating a plausible reaction network. escholarship.orgresearchgate.net

The catalytic hydrogenation of alkynes over transition metal surfaces is a process of significant industrial and academic interest. A key challenge is the selective hydrogenation of the alkyne to an alkene without further reduction to the alkane. Microkinetic models, often built upon parameters derived from Density Functional Theory (DFT) calculations, can elucidate the factors controlling activity and selectivity. bohrium.com

For the hydrogenation of this compound, a typical microkinetic model would include a series of elementary steps. These steps generally involve the adsorption of reactants (this compound and hydrogen) onto the catalyst surface, the dissociation of molecular hydrogen into adsorbed hydrogen atoms, the sequential addition of hydrogen atoms to the alkyne to form a series of surface intermediates, and finally, the desorption of the product molecules (5-cyclohexyl-1-pentene and 5-cyclohexyl-pentane).

The presence of the bulky cyclohexyl group is expected to have a significant steric effect on the reaction kinetics. duq.edunih.govacs.orgacs.orgresearchgate.net This steric hindrance could influence the adsorption geometry of the molecule on the catalyst surface and may affect the activation barriers of the elementary steps. For instance, the accessibility of the triple bond to the active sites of the catalyst could be hindered, potentially leading to a lower reaction rate compared to less sterically demanding alkynes.

A simplified, plausible reaction network for the hydrogenation of this compound on a transition metal catalyst is presented below.

Table 2: Plausible Elementary Steps in the Hydrogenation of this compound

StepReactionDescription
1C11H18(g) + * ⇌ C11H18Adsorption of this compound
2H2(g) + 2 ⇌ 2HDissociative adsorption of hydrogen
3C11H18 + H* ⇌ C11H19First hydrogenation to a vinyl intermediate
4C11H19 + H* ⇌ C11H20Second hydrogenation to form adsorbed 5-cyclohexyl-1-pentene (B3145387)
5C11H20 ⇌ C11H20(g) + Desorption of 5-cyclohexyl-1-pentene
6C11H20 + H* ⇌ C11H21Hydrogenation of adsorbed alkene to an alkyl intermediate
7C11H21 + H* ⇌ C11H22Final hydrogenation to form adsorbed 5-cyclohexyl-pentane
8C11H22 ⇌ C11H22(g) + *Desorption of 5-cyclohexyl-pentane

Note: '' denotes an active site on the catalyst surface, and species with an asterisk are adsorbed species.*

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

As a bifunctional molecule, 5-Cyclohexyl-1-pentyne serves as an intermediate in the synthesis of more elaborate organic structures. smolecule.com Its terminal alkyne is amenable to a wide array of chemical transformations, including deprotonation to form a potent nucleophile, while the cyclohexyl moiety imparts specific steric and lipophilic properties to target molecules.

Synthesis of Specialty Chemicals

The reactivity of the alkyne functional group allows for its conversion into various other functionalities, making it a valuable precursor for specialty chemicals. The triple bond can undergo reactions such as hydration to form ketones, hydrogenation to yield the corresponding alkene or alkane, and various coupling reactions to create carbon-carbon bonds. These transformations are fundamental in building molecular complexity from a relatively simple starting material. The presence of the cyclohexyl group can influence the solubility and physical properties of the resulting specialty chemicals.

Precursor for Advanced Organic Intermediates

This compound is recognized as a useful organic building block for creating more complex intermediates. bldpharm.com The terminal alkyne can be readily converted into an alkynide anion, which can then act as a nucleophile in reactions with electrophiles like aldehydes, ketones, and alkyl halides. This capability allows for the extension of the carbon chain and the introduction of new functional groups, leading to advanced intermediates that are steps closer to a final target molecule. For instance, its potential inclusion in the synthesis of amino alcohol derivatives and 2-(cycloalkylalkynyl)adenosines, which are noted as adenosine (B11128) A2 receptor agonists with potential antihypertensive effects, highlights its utility in medicinal chemistry research. lookchem.com

Incorporation into Natural Product Total Synthesis Strategies

While specific examples of the total synthesis of natural products explicitly using this compound are not prominently documented, the strategic importance of its structural motifs—a terminal alkyne and a cyclohexyl ring—is well-established in the field.

Stereocontrolled Access to Polycyclic Frameworks

The synthesis of polycyclic frameworks often relies on cyclization reactions where stereochemistry is a critical factor. The rigid nature of the alkyne and the defined stereochemistry of a substituted cyclohexyl ring can be exploited to control the three-dimensional arrangement of atoms in a molecule. The alkyne can participate in various cycloaddition reactions or be transformed into a group that directs a stereoselective ring-forming event, thereby providing controlled access to complex polycyclic systems.

Strategic Use in Fragment Coupling and Ring Closures

Fragment coupling is a cornerstone of modern synthetic strategy, where complex molecules are assembled from smaller, less complex pieces. The terminal alkyne of this compound is an ideal handle for such couplings, most notably in metal-catalyzed cross-coupling reactions like the Sonogashira coupling. This allows for the efficient connection of the cyclohexylpentynyl fragment to other parts of a target molecule. Furthermore, the pentynyl chain is of sufficient length to participate in intramolecular ring-closing reactions, a key strategy for constructing cyclic components of natural products.

Contributions to Polymer Chemistry and Advanced Materials

The unique structure of this compound, featuring both a polymerizable alkyne group and a bulky, aliphatic cyclohexyl ring, suggests its potential as a monomer in the synthesis of advanced polymers and materials. lookchem.com The polymerization of terminal alkynes can lead to conjugated polymers with interesting electronic and optical properties. The incorporation of the cyclohexyl group would be expected to influence the resulting polymer's solubility, thermal stability, and mechanical properties, potentially leading to materials with tailored characteristics for specific high-performance applications.

Monomer for Alkyne Polymerization

This compound can serve as a monomer for the synthesis of specialized polymers. smolecule.com The polymerization of terminal alkynes typically yields polyacetylenes, which are polymers with a conjugated backbone of alternating double bonds. These materials are of interest for their potential electronic and optical properties.

Research into the polymerization of structurally similar monomers provides insight into the potential of this compound. For instance, a derivative, 5-p-(trans-4-pentylcyclohexyl)phenoxy-1-pentyne, has been successfully polymerized using a rhodium-based catalyst, [Rh(NBD)Cl]₂, in tetrahydrofuran (B95107) (THF) at room temperature. acs.org This process yielded a high molecular weight polymer with a unique liquid-crystalline structure, where the bulky side chains, containing cyclohexyl rings, organize into ordered smectic layers. acs.org The polymerization of this compound would be expected to proceed with similar transition metal catalysts, such as those based on rhodium, tungsten, or tantalum, which are known to be effective for alkyne polymerization. acs.orgrsc.org The resulting poly(this compound) would feature a polyacetylene backbone with pendant cyclohexylpropyl groups, whose steric bulk would significantly influence the polymer's solubility, thermal properties, and solid-state morphology.

Table 1: Example of Polymerization Conditions for a this compound Derivative This table is based on the polymerization of 5-p-(trans-4-pentylcyclohexyl)phenoxy-1-pentyne as an illustrative example.

ParameterValueSource
Monomer5-p-(trans-4-pentylcyclohexyl)phenoxy-1-pentyne acs.org
Catalyst[Rh(NBD)Cl]₂ acs.org
SolventTetrahydrofuran (THF) acs.org
TemperatureRoom Temperature acs.org
Reaction Time24 hours acs.org
Resulting PolymerPoly(5-p-(trans-4-pentylcyclohexyl)phenoxy-1-pentyne) acs.org

Synthesis of Functionalized Polyolefins and Cyclic Polymers

The synthesis of functionalized polyolefins is a significant goal in polymer chemistry, aiming to combine the robust properties of polyolefins with the specific functionalities that enable applications such as improved adhesion, printability, or compatibility with other materials. cmu.eduacs.orgresearchgate.net One advanced route to these materials involves the polymerization of alkyne monomers followed by a post-polymerization modification.

Following the polymerization of this compound to form poly(this compound), the unsaturated polyacetylene backbone can be hydrogenated. This hydrogenation step would convert the conjugated backbone into a saturated polyethylene-type chain, resulting in a functionalized polyolefin. In this case, the polymer would be a polyethylene (B3416737) chain with precisely spaced cyclohexylpropyl side groups. This "functionalization" with cyclohexyl groups can be expected to increase the glass transition temperature and modify the mechanical properties of the material compared to standard polyethylene.

Furthermore, recent breakthroughs have enabled the synthesis of cyclic polymers from alkyne monomers. rsc.orgresearchgate.netresearchgate.net Using specific tethered tungsten alkylidene catalysts, terminal alkynes like propyne (B1212725) and 4-methyl-1-pentyne (B1581292) have been polymerized to form cyclic poly(propyne) and cyclic poly(4-methyl-1-pentyne), respectively. rsc.orgresearchgate.net These cyclic polymers, which lack chain ends, exhibit unique rheological and thermal properties compared to their linear counterparts. researchgate.netfsu.edu By applying this methodology, this compound could potentially be used as a monomer to synthesize cyclic poly(this compound). Subsequent hydrogenation would yield atactic cyclic polyethylene with pendant cyclohexylpropyl groups, a novel cyclic polyolefin with potential applications as a polymer processing additive or in advanced materials. researchgate.net

Development of Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, are a class of materials with tunable properties for a wide range of applications. Polymers derived from this compound are well-suited for use in creating such hybrids.

The polymer itself can be considered a molecular-level hybrid material, as demonstrated by the liquid-crystalline behavior of poly(5-p-(trans-4-pentylcyclohexyl)phenoxy-1-pentyne). acs.org In this case, the flexible polyacetylene backbone and the rigid, bulky side chains self-assemble into an ordered structure, creating a material with properties of both a liquid and a crystal. acs.org

More broadly, poly(this compound) or its hydrogenated polyolefin analogue could be incorporated into inorganic matrices like silica (B1680970) or titania to form organic-inorganic hybrid composites. researchgate.netacs.org The polymer would impart flexibility and hydrophobicity, while the inorganic component would provide structural rigidity and thermal stability. Additionally, the polymer chain could be functionalized further to act as a macroinitiator for the synthesis of block or graft copolymers. researchgate.net For example, copolymerization of this compound with other monomers could lead to block copolymers that self-assemble into microphase-separated morphologies, creating nanostructured materials with tailored properties. researchgate.net

Design of Functionalized Building Blocks for Chemical Libraries

In drug discovery and materials science, the creation of chemical libraries containing diverse and complex molecules is crucial. This compound serves as an excellent functionalized building block for this purpose. Its key features are the reactive terminal alkyne "handle" and the structurally distinct cyclohexyl moiety.

The terminal alkyne is one of the most versatile functional groups in organic synthesis. It can participate in a wide array of chemical transformations, including:

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

Cycloaddition Reactions: Such as the [2+2+2] cycloaddition to form substituted aromatic rings. beilstein-journals.org

Addition Reactions: To form a variety of functionalized products. acs.org

Research has shown that related compounds, such as 5-chloro-1-pentyne (B126576), can be used as building blocks in multi-step syntheses to create complex macrocyclic structures like pyridinophanes via [2+2+2] cycloaddition reactions. beilstein-journals.org Similarly, this compound can be employed to introduce the cyclohexylpropyl fragment into larger molecules. The cyclohexyl group itself is a common motif in medicinal chemistry, often used to increase lipophilicity, which can influence a molecule's pharmacokinetic properties. By incorporating this compound into a synthetic sequence, chemists can systematically build libraries of complex molecules containing this specific lipophilic side chain, enabling the exploration of structure-activity relationships.

Analytical and Spectroscopic Characterization Techniques in 5 Cyclohexyl 1 Pentyne Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmasterorganicchemistry.comaip.org

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a precise map of the molecule's carbon-hydrogen framework can be constructed.

In the ¹H NMR spectrum of 5-Cyclohexyl-1-pentyne, each unique proton environment in the molecule produces a distinct signal. masterorganicchemistry.com The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons.

The terminal alkyne proton (H-1) is expected to appear as a triplet around 1.9 ppm due to coupling with the two protons on C-3. The propargylic protons on C-3 will show a characteristic multiplet, being coupled to both the terminal alkyne proton and the protons on C-4. The remaining protons on the pentyl chain and the cyclohexyl ring will resonate in the upfield aliphatic region (approximately 0.8-1.8 ppm). The complex overlapping signals of the cyclohexyl group often appear as a broad multiplet. docbrown.inforesearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-1 (≡C-H)~1.9Triplet (t)
H-3 (-CH₂-C≡)~2.2Multiplet (m)
H-4 (-CH₂-)~1.5Multiplet (m)
H-5 (-CH₂-)~1.4Multiplet (m)
Cyclohexyl-H0.8 - 1.8Multiplet (m)

Note: These are predicted values. Actual spectra may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. masterorganicchemistry.com In a broadband-decoupled spectrum, each unique carbon atom gives a single peak.

For this compound, the two sp-hybridized carbons of the alkyne group are most distinct, appearing between 68 and 84 ppm. chemicalbook.com The terminal alkyne carbon (C-1) is typically more shielded (further upfield) than the internal alkyne carbon (C-2). The sp³-hybridized carbons of the pentyl chain and the cyclohexyl ring resonate in the upfield region of the spectrum. docbrown.info Due to symmetry in the cyclohexane (B81311) ring, some of its carbon signals may overlap. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-1 (≡C-H)~68.5
C-2 (-C≡)~83.5
C-3 (-CH₂-C≡)~18.0
C-4 (-CH₂-)~28.0
C-5 (-CH₂-)~37.0
C-1' (Cyclohexyl CH)~37.5
C-2', C-6' (Cyclohexyl CH₂)~33.0
C-3', C-5' (Cyclohexyl CH₂)~26.0
C-4' (Cyclohexyl CH₂)~26.5

Note: These are predicted values based on analogous structures. Actual spectra may vary.

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between H-1 and H-3, H-3 and H-4, and so on, allowing for the tracing of the entire pentyl chain's proton connectivity. It would also reveal the coupling network within the cyclohexyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HMQC/HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. For example, the terminal alkyne proton (H-1) would show an HMBC correlation to the internal alkyne carbon (C-2) and the propargylic carbon (C-3). This is crucial for confirming the connectivity of different functional groups and fragments within the molecule, such as linking the pentyl chain to the cyclohexyl ring.

<sup>13</sup>C NMR Spectral Analysis

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)masterorganicchemistry.comstenutz.eu

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. pressbooks.pub When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. GC-MS is essential for verifying the purity of this compound and for analyzing its fragmentation under electron ionization (EI).

In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺˙) corresponding to the intact molecule's mass and various fragment ion peaks. The molecular weight of this compound (C₁₁H₁₈) is 150.26 g/mol , so its molecular ion peak is expected at m/z 150. nih.gov

Isotopic labeling involves replacing one or more atoms in a molecule with one of its isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D) or carbon-12 (¹²C) with carbon-13 (¹³C). qmul.ac.uk These labeled compounds are invaluable for studying reaction mechanisms and as internal standards in quantitative mass spectrometry. marquette.edu

In the context of this compound research, deuterium labeling is particularly relevant. nih.gov Copper-catalyzed transfer hydrodeuteration methods have been developed for alkynes, allowing for the precise installation of deuterium atoms. acs.org For example, synthesizing this compound-[1-²H] would result in a molecular ion peak at m/z 151 in the mass spectrum. Analyzing the fragmentation of this labeled compound could confirm specific mechanistic pathways. If a fragment retains the deuterium, its m/z value will be shifted by one mass unit, providing clear evidence of which part of the molecule the fragment originates from. rsc.org

Similarly, ¹³C labeling can be used in kinetic isotope effect (KIE) studies to probe the rate-limiting step of reactions involving the alkyne functionality. illinois.edu These studies rely on precise measurements of isotope ratios using NMR or isotope ratio mass spectrometry.

Fragmentation Pattern Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. tum.de For this compound, these methods are crucial for confirming the presence of its two key structural features: the terminal alkyne and the cyclohexyl ring.

The terminal alkyne group (–C≡CH) gives rise to very distinct and characteristic absorption bands. libretexts.org The stretching vibration of the carbon-carbon triple bond (νC≡C) typically appears as a weak to medium intensity band in the IR spectrum in the range of 2100-2260 cm⁻¹. libretexts.org The terminal alkyne is also characterized by a strong and sharp absorption band corresponding to the stretching vibration of the acetylenic C-H bond (ν≡C-H), which is found around 3270-3330 cm⁻¹. libretexts.org

The cyclohexyl group, being a saturated cyclic alkane structure, displays characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methine (-CH<) groups of the cyclohexane ring typically appear in the 2850-3000 cm⁻¹ region. nist.gov Specifically, the CH₂ groups within the ring result in bands near 2927 cm⁻¹ and 2854 cm⁻¹. nist.gov Bending vibrations for the CH₂ groups are also expected, often around 1450 cm⁻¹.

Raman spectroscopy serves as a complementary technique. While the ≡C-H stretch is strong in the IR spectrum, the C≡C triple bond stretch, being a more symmetric vibration, often produces a stronger and more easily identifiable signal in the Raman spectrum. This complementarity is essential for unambiguous functional group assignment.

Table 1: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR Intensity
Terminal Alkyne (–C≡CH)≡C–H Stretch3270 - 3330Strong, Sharp
C≡C Stretch2100 - 2260Weak to Medium
Cyclohexyl Ring (–C₆H₁₁)C–H Stretch2850 - 2955Strong
CH₂ Bend (Scissoring)~1450Medium

X-ray Crystallography of this compound Derivatives or Related Complexes

X-ray crystallography provides definitive, three-dimensional structural information, including bond lengths, bond angles, and solid-state conformation. While obtaining a single crystal of the parent compound, this compound, may be challenging due to its physical state, researchers have successfully analyzed derivatives and related complexes.

A notable example involves the X-ray diffraction analysis of 5-p-(trans-4-pentacyclohexyl)phenoxy-1-pentyne (PCH503A), a liquid-crystalline polyacetylene derivative monomer that incorporates the this compound structural motif. acs.org The study revealed precise details about the molecule's conformation and packing. The cyclohexyl group was found to exist in a stable chair conformation. acs.org The crystal structure showed that two molecules are packed in an antiparallel fashion within the unit cell. acs.org Such studies are invaluable for understanding how the molecular geometry of the this compound fragment influences the macroscopic properties of larger, more complex materials. acs.org In another area of research, X-ray crystallography has been used to confirm the trans configuration of adducts formed from the reaction of terminal alkynes, such as 1-pentyne (B49018), with thianthrene (B1682798) cation radicals. acs.org

Table 2: Crystallographic Data for 5-p-(trans-4-pentacyclohexyl)phenoxy-1-pentyne (PCH503A)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
Molecules per Unit Cell (Z)2
Cyclohexyl ConformationChair
Molecular PackingAntiparallel arrangement in the unit cell
Data sourced from the X-ray diffraction analysis of PCH503A. acs.org

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for these purposes.

Gas Chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary liquid or solid phase. oup.com The time it takes for a compound to travel through the column, known as the retention time (RT), is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate).

For hydrocarbon mixtures, non-polar columns, such as those with a polydimethylsiloxane (B3030410) (PDMS) stationary phase, are frequently used. chromatographyonline.com A study on the essential oils of various plants identified a related isomer, 1-Cyclohexyl-1-pentyne, using GC-Mass Spectrometry (GC-MS). japer.in The compound was detected at a retention time of 16.974 minutes, with a reported purity of 3.15% in the mixture, demonstrating the technique's ability to identify and quantify specific isomers in a complex matrix. japer.in The NIST Chemistry WebBook also indicates the availability of gas chromatography data for the closely related compound 5-cyclohexyl-1-pentene (B3145387). nist.gov

Table 3: Example GC-MS Parameters for Analysis of Related Alkynes
ParameterCondition
InstrumentGas Chromatograph-Mass Spectrometer (GC-MS)
ColumnPH-5 Capillary Column (30 m x 0.1 mm, 0.25 µm film)
Carrier GasHelium (1 mL/min)
Oven ProgramHold at 60°C for 3 min, then ramp at 20°C/min to 240°C
Injector Temperature280°C
DetectorMass Spectrometer (MS) at 70 eV
Conditions are based on the analysis of a mixture containing 1-Cyclohexyl-1-pentyne. japer.in

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase and a solid stationary phase. It is particularly useful for compounds that are non-volatile or thermally unstable. For this compound and its derivatives, reversed-phase HPLC is a common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water, acetonitrile, or methanol). researchgate.net

The purity of derivatives of this compound is routinely assessed using HPLC. For instance, the Certificate of Analysis for Cymal-5 (5-Cyclohexyl-1-Pentyl-β-D-Maltoside) specifies that its purity is determined by HPLC analysis, with one particular lot showing a purity of 99.9%. thermofisher.com This demonstrates the high resolving power and quantitative accuracy of the technique for quality control. Furthermore, HPLC has been employed in stability studies of the related compound 5-cyclohexyl-1-pentene to monitor for degradation products over time.

Table 4: Purity Assessment of a this compound Derivative by HPLC
Product NameAnalysis MethodSpecificationResult
Cymal-5 (5-Cyclohexyl-1-Pentyl-β-D-Maltoside)HPLC Analysis≥ 98% β+α99.9%
Data from a Certificate of Analysis for a commercial product. thermofisher.com

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal Range
Temperature60–80°C (Sonogashira)
Catalyst Loading2–5 mol% Pd
Reaction Time12–24 hours

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H NMR: Look for a terminal alkyne proton signal at δ 1.8–2.1 ppm and cyclohexyl protons as multiplet signals (δ 1.2–1.7 ppm) .
  • IR Spectroscopy: Confirm C≡C stretch at ~2100–2260 cm⁻¹ .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 136 (M⁺) with fragmentation patterns matching cyclohexyl and alkyne moieties .

Note: Discrepancies in spectral data may arise from solvent effects or impurities; replicate measurements under controlled conditions are critical .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate activation energies for competing pathways (e.g., alkyne insertion vs. oxidative addition) to identify dominant mechanisms .
  • Isotopic Labeling: Use deuterated analogs to trace hydrogen migration in catalytic cycles .
  • Statistical Analysis: Compare theoretical and experimental kinetic data (e.g., Eyring plots) to validate models .

Example Workflow:

Optimize molecular geometries using B3LYP/6-31G(d).

Simulate transition states with intrinsic reaction coordinate (IRC) analysis.

Validate with experimental Arrhenius parameters .

Advanced: How should researchers address contradictory data in thermal stability studies of this compound?

Methodological Answer:

  • Controlled Replicates: Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation pathways .
  • Error Source Analysis: Identify variables (e.g., heating rate, sample homogeneity) using factorial experimental design .
  • Comparative Literature Review: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. Table 2: Common Data Contradictions and Resolutions

ContradictionResolution Strategy
Divergent decomposition temperaturesStandardize heating rates (±1°C/min)
Variable byproduct profilesUse ultra-high-purity reagents

Basic: How to integrate this compound into existing literature on strained alkynes?

Methodological Answer:

  • Systematic Review: Use databases (SciFinder, Reaxys) to map structural analogs and reactivity trends .
  • Conceptual Categorization: Group studies by reaction type (e.g., cycloadditions, polymerizations) to identify knowledge gaps .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare reported yields or selectivity metrics .

Advanced: What strategies optimize regioselectivity in this compound-mediated cycloadditions?

Methodological Answer:

  • Steric vs. Electronic Effects: Modify cyclohexyl substituents (e.g., methyl groups) to bias transition states .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: How can computational studies predict novel applications of this compound in catalysis?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-metal interactions to design tailored catalysts .
  • QSAR Modeling: Correlate alkyne structure (e.g., bond angles) with catalytic turnover rates .
  • Benchmarking: Validate predictions against experimental turnover numbers (TONs) and selectivity data .

Basic: What are the best practices for assessing air/moisture sensitivity during handling?

Methodological Answer:

  • Schlenk Techniques: Store and manipulate the compound under argon or nitrogen .
  • Karl Fischer Titration: Quantify trace moisture in solvents (<50 ppm) .
  • Stability Testing: Monitor decomposition via ¹H NMR over 24–72 hours .

Advanced: How to design experiments probing this compound’s role in supramolecular assemblies?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize with host molecules (e.g., cucurbiturils) to analyze packing motifs .
  • Isothermal Titration Calorimetry (ITC): Measure binding constants with π-acidic hosts .
  • Theoretical Modeling: Use docking simulations (AutoDock Vina) to predict host-guest geometries .

Advanced: What methodologies ensure reproducibility in scaled-up syntheses?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline NMR or HPLC for real-time quality control .
  • DoE (Design of Experiments): Optimize parameters (e.g., stirring rate, reagent addition order) via factorial designs .
  • Interlaboratory Validation: Share protocols with collaborators to benchmark reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.